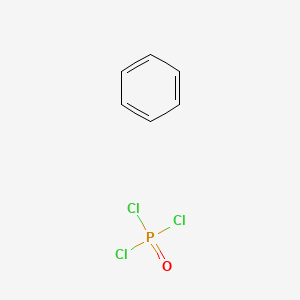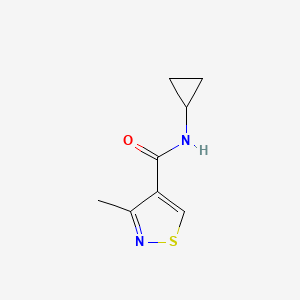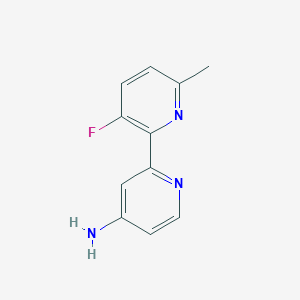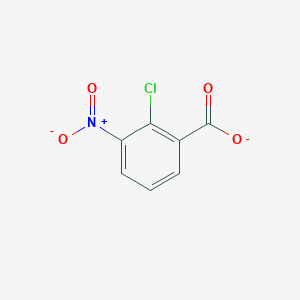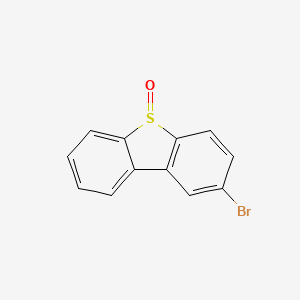
2-Bromodibenzothiophene-5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromodibenzothiophene-5-oxide is an organosulfur compound with the molecular formula C₁₂H₇BrOS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the second position and an oxygen atom is bonded to the sulfur atom, forming a sulfoxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene-5-oxide typically involves the bromination of dibenzothiophene followed by oxidation. One common method includes:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the second position.
Oxidation: The brominated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromodibenzothiophene-5-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted dibenzothiophenes.
Oxidation: Dibenzothiophene-5,5-dioxide.
Reduction: Dibenzothiophene.
Aplicaciones Científicas De Investigación
2-Bromodibenzothiophene-5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Bromodibenzothiophene-5-oxide largely depends on its chemical reactivity. The bromine atom and the sulfoxide group are key functional groups that interact with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Dibenzothiophene: The parent compound without the bromine and sulfoxide groups.
2-Bromodibenzothiophene: Lacks the sulfoxide group.
Dibenzothiophene-5-oxide: Lacks the bromine atom.
Uniqueness: 2-Bromodibenzothiophene-5-oxide is unique due to the presence of both the bromine atom and the sulfoxide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H7BrOS |
|---|---|
Peso molecular |
279.15 g/mol |
Nombre IUPAC |
2-bromodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H |
Clave InChI |
VJGDLIVNJZMHFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8448978.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carbonitrile](/img/structure/B8448982.png)
![4-{[(2-Methoxy-ethyl)-methyl-amino]-methyl}-thiazol-2-ylamine](/img/structure/B8448985.png)

